(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
Description
(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride is a chiral piperidine derivative featuring a tert-butyl carbamate protective group and a primary amine side chain. This compound is widely utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its stereochemical specificity and functional group diversity.
Properties
IUPAC Name |
tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOVROHRYTYHL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, or cycloaddition reactions.
Introduction of the aminoethyl group: This step often involves the use of amination reactions.
Protection of the amino group: The tert-butyl group is introduced to protect the amino group during subsequent reactions.
Formation of the hydrochloride salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It is particularly noted for its role in the modulation of enzyme activity and receptor interactions, making it a candidate for drug development in treating various diseases.
Mechanism of Action
Research indicates that (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride can act as an inhibitor of specific kinases, such as the ERK5 pathway. This pathway is crucial in regulating cell proliferation and survival, which is relevant in cancer research.
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for multiple functional group transformations, including oxidation and substitution reactions, which are essential in creating complex chemical entities.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl groups can be oxidized to form ketones or aldehydes. |
| Reduction | Amino groups can be reduced to form different amine derivatives. |
| Substitution | The tert-butyl ester can be substituted with other functional groups. |
Pharmacological Studies
Studies have evaluated the biological activity of this compound, particularly its effects on various cancer cell lines.
Table 2: Growth Inhibition Data Across Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| HEK293 | 19.6 ± 0.5 |
| A498 | 22.3 ± 1.5 |
| SJSA-1 | 25.0 ± 0.8 |
| MDA-MB-231 | 26.6 ± 1.4 |
These results indicate that the compound exhibits varying degrees of effectiveness against different cancer types, suggesting its potential use in targeted cancer therapies.
Case Study 1: Modulation of ERK5 Pathway
A study published in Nature highlighted the dual role of this compound in modulating the ERK5 pathway, showcasing both inhibitory and stimulatory effects depending on concentration and cellular context.
Case Study 2: Anticancer Activity
Another investigation focused on its anticancer properties demonstrated that while it effectively inhibited certain cancer cell lines, it also had the potential to induce cellular proliferation under specific conditions, indicating a complex pharmacological profile.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)
- Structure: Contains a pyridin-3-yl substituent at the 4-position of the piperidine ring instead of the aminoethyl group.
- Molecular Formula : C₁₅H₂₃N₃O₂ (MW: 277.36 g/mol) .
- The absence of a primary amine side chain reduces hydrogen-bonding capacity compared to the target compound.
- Applications : Likely used in kinase inhibitors or receptor antagonists due to pyridine’s metal-coordination properties .
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate Hydrochloride (CAS 2228087-89-4)
- Structure : Features an additional hydroxyl group at the 4-position of the piperidine ring.
- Molecular Formula : C₁₂H₂₅ClN₂O₃ (MW: 280.8 g/mol) .
- The stereochemistry and aminoethyl group are retained, but the hydroxyl group may introduce steric hindrance in binding interactions.
- Applications : Suitable for synthesizing polar derivatives or prodrugs requiring enhanced aqueous solubility .
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride (CAS 1353985-14-4)
- Structure : Incorporates a pyrimidine ring and cyclopropylamine substituent.
- Molecular Formula : C₁₃H₂₂ClN₅ (MW: 291.8 g/mol) .
- Key Differences :
- The pyrimidine ring offers electronic diversity, enabling interactions with nucleic acids or enzymes.
- The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation.
- Applications: Potential use in antiviral or anticancer agents due to pyrimidine’s role in nucleoside analogs .
Comparative Analysis of Physicochemical Properties
Biological Activity
(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride, with a CAS number of 1965314-53-7, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H25ClN2O, and its molecular weight is approximately 228.81 g/mol. The compound features a piperidine ring substituted with an aminoethyl group and a tert-butyl ester, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors due to its structural features that allow for binding at active sites or allosteric sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The piperidine structure can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The tert-butyl group is introduced via tert-butyl chloroformate, while the amino group is added through selective functionalization.
- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Biological Activity and Case Studies
Research has highlighted various biological activities associated with this compound:
Anticancer Activity
A study demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to induce apoptosis in glioblastoma cells at micromolar concentrations, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems. In vitro studies have shown modulation of dopamine and serotonin receptors, which could have implications for treating mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 4-hydroxy-1-piperidinecarboxylate | Similar structure but lacks amino group | Moderate enzyme inhibition |
| Tert-butyl 4-amino-3-hydroxypiperidine | Similar structure with different functional groups | Stronger anticancer activity |
| Tert-butyl 3-hydroxy-4-aminopiperidine | Different positioning of functional groups | Variable activity across different assays |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate intermediates (similar to those in ) are often reacted with hydrochloric acid under controlled conditions. Key steps include:
- Use of tert-butyl carbamate protecting groups to stabilize the piperidine ring during synthesis.
- Reductive amination with NaBH(OAc)₃ or catalytic hydrogenation (e.g., Raney nickel at 30–50 psi H₂) for introducing the aminoethyl group .
- Final HCl salt formation via treatment with HCl in a polar solvent like EtOH or THF.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : Analyze ¹H/¹³C NMR for stereochemical confirmation, focusing on the chiral center at the (S)-aminoethyl group.
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and confirm crystal packing. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
- Skin/Eye Protection : Wear nitrile gloves and chemical goggles; ensure access to emergency eyewash stations .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the amination step during synthesis?
- Methodological Answer :
- Optimize Reaction Conditions : Adjust stoichiometry of the amine precursor (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) and reduce competing side reactions by using anhydrous DMF or THF .
- Catalyst Screening : Test Pd/C, PtO₂, or enzyme-mediated catalysts for improved selectivity.
- Purification : Use silica gel chromatography with gradient elution (e.g., 5–10% MeOH in DCM) or recrystallization from EtOAc/hexane mixtures.
Q. How to resolve contradictions in reported physical properties (e.g., melting points or solubility)?
- Methodological Answer :
- Purity Assessment : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities or hydrate/solvate forms.
- Polymorph Screening : Perform differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to identify crystalline forms.
- Solubility Studies : Use shake-flask methods in buffered solutions (pH 1–7.4) to account for ionizable groups .
Q. What computational strategies predict the compound’s reactivity or stability in biological systems?
- Methodological Answer :
- DFT Calculations : Model the molecule’s electrostatic potential (e.g., using Gaussian 16) to predict nucleophilic/electrophilic sites.
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments (e.g., GROMACS).
- ADMET Prediction : Tools like SwissADME or pkCSM can estimate logP, bioavailability, and metabolic pathways using PubChem-derived descriptors .
Q. How to address stereochemical inconsistencies in X-ray refinement?
- Methodological Answer :
- Twinned Data Analysis : Use SHELXD for initial phasing and SHELXL’s TWIN/BASF commands to refine twinned structures .
- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., synchrotron sources) to resolve chiral centers.
- Validation Tools : Cross-check with PLATON’s ADDSYM or CCDC’s Mercury for symmetry misassignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
